N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The carboxamide linkage connects this thiazole moiety to a 3,4,6-trichloro-1-benzothiophene ring. The trichlorinated benzothiophene moiety enhances lipophilicity, which may influence membrane permeability and target binding.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S2/c1-5-12(6(2)21)24-15(19-5)20-14(22)13-11(18)10-8(17)3-7(16)4-9(10)23-13/h3-4H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKZUCVIOPBHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with benzothiophene carboxylic acids. The synthesis typically involves the following steps:
- Formation of Thiazole Ring : Reaction of 4-methylthiazole with acetyl chloride to form 5-acetyl-4-methylthiazole.
- Benzothiophene Carboxamide Formation : Coupling the thiazole derivative with 3,4,6-trichloro-benzothiophene-2-carboxylic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) to yield the final product.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against:
- Escherichia coli : Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.
- Staphylococcus aureus : The compound exhibits inhibitory effects comparable to standard antibiotics.
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
Recent studies have also evaluated the anticancer potential of this compound. In vitro assays on human cancer cell lines have shown:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.0 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 10.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 12.0 | Inhibition of angiogenesis |
These findings suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Efficacy : A study reported that the compound exhibited an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli. Molecular docking studies suggested strong binding interactions with key bacterial enzymes such as DNA gyrase and MurD .
- Anticancer Studies : Research indicated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Selectivity and Toxicity : The selectivity index calculated from cytotoxicity assays revealed that the compound is less toxic to normal cells compared to cancer cells, indicating its potential as a therapeutic agent with a favorable safety profile .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that benzothiophene derivatives exhibit potent antimicrobial properties. In particular, compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide have been studied for their efficacy against various bacterial strains. For instance, a study demonstrated that benzothiophene derivatives showed promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2.6 µM .
Cholinesterase Inhibition:
Another significant application of this compound is in the inhibition of cholinesterases, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Recent studies have shown that benzothiophene-chalcone hybrids can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in neuroprotection .
Table 1: Antimicrobial Efficacy of Benzothiophene Derivatives
| Compound Name | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 2.6 | |
| Compound B | Escherichia coli | 5.0 | |
| Compound C | Candida albicans | 10.0 |
Material Science
Polymeric Applications:
The compound's structural features make it suitable for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research into halogenated compounds indicates that they can improve the flame retardancy and thermal stability of polymers .
Nanocomposites:
this compound has also been explored for use in nanocomposites. The incorporation of such compounds into nanostructured materials can lead to enhanced electrical conductivity and catalytic properties, making them ideal for applications in sensors and electronic devices .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Chlorination Patterns: The target compound’s 3,4,6-trichlorobenzothiophene offers greater electron-withdrawing effects and lipophilicity compared to mono-chlorinated analogs (e.g., ) . This may improve binding to hydrophobic targets but reduce aqueous solubility.
- Thiazole Substituents: The 5-acetyl group distinguishes it from ’s biphenyl-carbonyl and ’s R-benzyl substituents.
- Carboxamide Linkers : Unlike ’s cyclopropylbenzamide, the benzothiophene carboxamide in the target compound provides a planar aromatic system, which may enhance π-π stacking interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
